molecular formula C98H178O9 B13387668 2,3-Dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,6-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;3,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2-ethenyl-3,3-dimethylcyclohexan-1-ol;2-ethenyl-4,4-dimethylcyclohexan-1-ol;2-ethenyl-5,5-dimethylcyclohexan-1-ol;3-ethenyl-2,2-dimethylcyclohexan-1-ol;6-ethenyl-2,2-dimethylcyclohexan-1-ol CAS No. 85085-22-9

2,3-Dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,6-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;3,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2-ethenyl-3,3-dimethylcyclohexan-1-ol;2-ethenyl-4,4-dimethylcyclohexan-1-ol;2-ethenyl-5,5-dimethylcyclohexan-1-ol;3-ethenyl-2,2-dimethylcyclohexan-1-ol;6-ethenyl-2,2-dimethylcyclohexan-1-ol

Cat. No.: B13387668
CAS No.: 85085-22-9
M. Wt: 1500.5 g/mol
InChI Key: SLDSOLSWVJRPQV-UHFFFAOYSA-N
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Description

The compound “2,3-Dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,6-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;3,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2-ethenyl-3,3-dimethylcyclohexan-1-ol;2-ethenyl-4,4-dimethylcyclohexan-1-ol;2-ethenyl-5,5-dimethylcyclohexan-1-ol;3-ethenyl-2,2-dimethylcyclohexan-1-ol;6-ethenyl-2,2-dimethylcyclohexan-1-ol” is a complex organic molecule that belongs to the class of cyclohexanols. These compounds are characterized by a cyclohexane ring with various substituents, including methyl, ethenyl, and hydroxyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these cyclohexanols typically involves the following steps:

    Cyclohexane Derivative Formation: The initial step involves the formation of a cyclohexane derivative through a series of reactions such as hydrogenation, halogenation, or alkylation.

    Substitution Reactions:

    Hydroxylation: The final step involves the hydroxylation of the cyclohexane ring to introduce the hydroxyl group. This can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate under controlled conditions.

Industrial Production Methods

Industrial production of these compounds may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon are commonly used in hydrogenation and hydroxylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: These compounds can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reduction reactions can convert these compounds into cyclohexane derivatives with reduced functional groups. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Substitution reactions can introduce new functional groups into the cyclohexane ring. Halogenation using bromine or chlorine is a common example.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Bromine in carbon tetrachloride, chlorine in chloroform.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexane derivatives with reduced functional groups.

    Substitution: Formation of halogenated cyclohexanols.

Scientific Research Applications

These cyclohexanols have diverse applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of complex organic molecules.

    Biology: Studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for their potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of these compounds depends on their specific chemical structure and the target they interact with. For example, in biological systems, they may interact with enzymes or receptors, modulating their activity. The presence of hydroxyl and ethenyl groups can influence the binding affinity and specificity of these compounds to their molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
  • 2-Methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate

Uniqueness

The unique combination of methyl, ethenyl, and hydroxyl groups in these cyclohexanols imparts distinct chemical and physical properties, making them valuable in various applications. Their structural diversity allows for a wide range of chemical reactions and potential biological activities, distinguishing them from other similar compounds.

Properties

CAS No.

85085-22-9

Molecular Formula

C98H178O9

Molecular Weight

1500.5 g/mol

IUPAC Name

2,3-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2,6-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;3,5-dimethyl-4-(2-methylprop-1-enyl)cyclohexan-1-ol;2-ethenyl-3,3-dimethylcyclohexan-1-ol;2-ethenyl-4,4-dimethylcyclohexan-1-ol;2-ethenyl-5,5-dimethylcyclohexan-1-ol;3-ethenyl-2,2-dimethylcyclohexan-1-ol;6-ethenyl-2,2-dimethylcyclohexan-1-ol

InChI

InChI=1S/4C12H22O.5C10H18O/c1-8(2)5-11-6-10(4)12(13)7-9(11)3;1-8(2)5-12-9(3)6-11(13)7-10(12)4;1-8(2)5-11-6-9(3)12(13)10(4)7-11;1-8(2)7-11-5-6-12(13)10(4)9(11)3;1-4-8-7-10(2,3)6-5-9(8)11;1-4-8-5-6-10(2,3)7-9(8)11;1-4-8-9(11)6-5-7-10(8,2)3;1-4-8-6-5-7-10(2,3)9(8)11;1-4-8-6-5-7-9(11)10(8,2)3/h3*5,9-13H,6-7H2,1-4H3;7,9-13H,5-6H2,1-4H3;5*4,8-9,11H,1,5-7H2,2-3H3

InChI Key

SLDSOLSWVJRPQV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1O)C)C=C(C)C.CC1CC(CC(C1C=C(C)C)C)O.CC1CC(C(CC1O)C)C=C(C)C.CC1C(C(CCC1C=C(C)C)O)C.CC1(CCC(C(C1)O)C=C)C.CC1(CCC(C(C1)C=C)O)C.CC1(CCCC(C1C=C)O)C.CC1(CCCC(C1O)C=C)C.CC1(C(CCCC1O)C=C)C

Origin of Product

United States

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